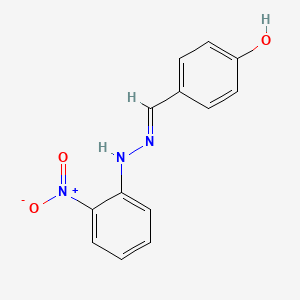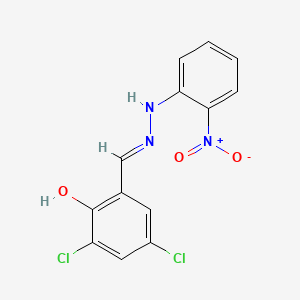
AN5777
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AN5777 is a small molecule compound known for its role as a GSPT1 degrader. It significantly reduces GSPT1 levels via the ubiquitin-proteasome system, induces G1 phase arrest, and triggers apoptosis. This compound also exhibits antitumor activity .
Preparation Methods
The synthetic routes and reaction conditions for AN5777 are not extensively detailed in the available literature. it is known that this compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AN5777 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AN5777 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the degradation of GSPT1 and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of GSPT1 in cell cycle regulation and apoptosis.
Medicine: this compound has potential therapeutic applications in cancer treatment due to its antitumor activity.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting GSPT1
Mechanism of Action
AN5777 exerts its effects by degrading GSPT1 through the ubiquitin-proteasome system. This degradation leads to a reduction in GSPT1 levels, inducing G1 phase arrest and triggering apoptosis. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of cell cycle and apoptosis .
Comparison with Similar Compounds
AN5777 is unique compared to other similar compounds due to its specific mechanism of action and its ability to degrade GSPT1. Similar compounds include other GSPT1 degraders and inhibitors, such as:
AN5782: Another GSPT1 degrader with a similar mechanism of action.
Immunomodulatory imide drugs (IMiDs): These compounds also target GSPT1 but have different chemical structures and mechanisms.
This compound stands out due to its non-IMiD acylhydrazone structure and its potent antitumor activity .
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-5-8-14-10-16(13(2)21-18(12)14)19(24)22-20-11-15-7-3-4-9-17(15)23/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
ARBAVLNDKREMOX-RGVLZGJSSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-hydroxy-3-methoxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1191239.png)
![N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B1191240.png)

![2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B1191243.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3-nitrobenzohydrazide](/img/structure/B1191244.png)



![N'-[1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B1191252.png)
![(4Z)-4-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)pyrazol-3-one](/img/new.no-structure.jpg)
![N-[4-({2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B1191256.png)
![methyl 2-[(2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B1191259.png)
![N-benzyl-4-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B1191261.png)
